molecular formula C8H14O4 B14742218 2-Methylpropane-1,1-diyl diacetate CAS No. 6283-77-8

2-Methylpropane-1,1-diyl diacetate

Cat. No.: B14742218
CAS No.: 6283-77-8
M. Wt: 174.19 g/mol
InChI Key: YZJNLSNJLRWSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane-1,1-diyl diacetate, also known as methacrolein diacetate or methallylidene diacetate, is an organic compound with the molecular formula C8H12O4. It is a diester derived from acetic acid and 2-methylpropane-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropane-1,1-diyl diacetate can be synthesized through the esterification of 2-methylpropane-1,1-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-methylpropane-1,1-diol and acetic anhydride, are mixed in a reactor with a catalyst. The reaction mixture is heated to the desired temperature, and the product is separated and purified using distillation columns.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylpropane-1,1-diol and acetic acid.

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diacetate into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: 2-Methylpropane-1,1-diol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced forms.

Scientific Research Applications

2-Methylpropane-1,1-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylpropane-1,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and 2-methylpropane-1,1-diol, which can further participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Propene-1,1-diol, 2-methyl-, diacetate: Similar in structure but with different reactivity and applications.

    2-Methylenepropane-1,3-diyl diacetate: Another diacetate with distinct chemical properties and uses.

    2-Hydroxypropane-1,3-diyl diacetate: Differing in the position of functional groups, leading to unique reactivity.

Uniqueness

2-Methylpropane-1,1-diyl diacetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and applications. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.

Properties

CAS No.

6283-77-8

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(1-acetyloxy-2-methylpropyl) acetate

InChI

InChI=1S/C8H14O4/c1-5(2)8(11-6(3)9)12-7(4)10/h5,8H,1-4H3

InChI Key

YZJNLSNJLRWSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.